2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile
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Overview
Description
2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile is a chemical compound with the molecular formula C14H14N2 It is a derivative of tetrahydrocarbazole, which is a tricyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile typically involves the reaction of substituted phenylhydrazines with cyclohexanone. This reaction follows the Fischer indole synthesis method, which is a well-known procedure for the preparation of indole derivatives . The reaction conditions often include the use of acidic catalysts and heating to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide, organic hydroperoxides, selenium (IV) oxide, and pyridinium chlorochromate are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include lithium aluminum hydride and catalytic hydrogenation.
Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.
Major Products Formed
Oxidation: Carbazolones and benzazonine-diones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its biological activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile and its derivatives involves interactions with various molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of specific enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-Tetrahydro-1H-carbazole: A closely related compound with similar structural features.
Carbazole: The parent compound from which 2,3,4,9-Tetrahydro-1h-carbazol-3-ylacetonitrile is derived.
Tetrahydrocarbazole derivatives: Various derivatives with different substituents at the nitrogen atom or the aromatic ring.
Uniqueness
This compound is unique due to the presence of the acetonitrile group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other tetrahydrocarbazole derivatives and makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
40496-58-0 |
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Molecular Formula |
C14H14N2 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(2,3,4,9-tetrahydro-1H-carbazol-3-yl)acetonitrile |
InChI |
InChI=1S/C14H14N2/c15-8-7-10-5-6-14-12(9-10)11-3-1-2-4-13(11)16-14/h1-4,10,16H,5-7,9H2 |
InChI Key |
WCVKHIRZXGSZRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1CC#N)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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